2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Overview
Description
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an ethylamine substituent at the 3-position
Scientific Research Applications
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been used in medicine for their broad spectrum of biological activity . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some studies have proposed their use for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the broad range of biological activities of imidazo[1,2-a]pyridine derivatives , it can be inferred that this compound may influence multiple pathways, leading to various downstream effects.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects suggest that the compound could induce significant changes at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Imidazo[1,2-a]pyridines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific compound and the type of cells it interacts with .
Molecular Mechanism
Imidazo[1,2-a]pyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of imidazo[1,2-a]pyridines can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Imidazo[1,2-a]pyridines can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Imidazo[1,2-a]pyridines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach includes the reaction of 2-phenyl-imidazo[1,2-a]pyridine with an oxalic ester reactive derivative, followed by reduction of the carbonyl group and reaction with an amine . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine group, often using halogenated reagents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional heterocyclic structures.
Comparison with Similar Compounds
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazines: These compounds feature a pyrazine ring and exhibit different reactivity and biological activities.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of the imidazo[1,2-a]pyridine scaffold.
Properties
IUPAC Name |
2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-10-9-13-15(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACFHHMQICTXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261003 | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171346-87-5 | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171346-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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